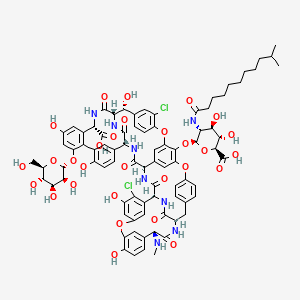

Parvodicin C1

Description

Antibiotic A-40926 B0 has been reported in Actinomadura with data available.

Properties

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGNLKWHJGSE-PSDJNXLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110882-84-3 | |

| Record name | Antibiotic A-40926 B0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTIBIOTIC A-40926 B0 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Cyclic Glycopeptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel cyclic glycopeptides. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and data presentation to facilitate the design and analysis of this promising class of molecules. Cyclic glycopeptides are of significant interest due to their constrained conformations, which can lead to enhanced biological activity, improved stability, and better target selectivity compared to their linear counterparts.

Synthesis of Cyclic Glycopeptides

The synthesis of cyclic glycopeptides is a multi-step process that involves the assembly of a linear glycopeptide chain followed by a cyclization step. The two primary approaches for the synthesis of the linear precursor are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for assembling the linear glycopeptide precursor due to its efficiency and ease of purification.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed.

A key consideration in the synthesis of glycopeptides is the introduction of the carbohydrate moiety. The most prevalent strategy is the "building block" approach, where a pre-glycosylated amino acid, protected for SPPS, is incorporated into the peptide sequence during chain elongation.[1][3] This method offers excellent control over the site and structure of the glycan. An alternative is the post-assembly glycosylation, where the sugar is attached to the peptide after its assembly on the solid support.[1]

Experimental Protocol: Solid-Phase Synthesis of a Linear Glycopeptide Precursor (Fmoc/tBu Strategy)

-

Resin Selection and Loading: Choose a suitable resin (e.g., Rink Amide MBHA for C-terminal amides, 2-chlorotrityl chloride for protected fragments).[1] Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's protocol.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 1-2 minutes, followed by a second treatment for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.[3]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including any glycosylated building blocks) with a coupling reagent. A common system is 1.2 equivalents of the amino acid with 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.4 equivalents of DIPEA (N,N-diisopropylethylamine) in DMF.[1] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature, or for shorter times at elevated temperatures (e.g., 1 minute at 90°C for high-temperature fast-stirring synthesis).[1]

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Once the linear sequence is complete, remove the N-terminal Fmoc group as described in step 2.

References

- 1. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 2. Recent progress in the solid-phase synthesis of glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youngin.com [youngin.com]

A Technical Guide to the Isolation and Structure Elucidation of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel antibiotics are critical in the global fight against antimicrobial resistance. This guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and structural characterization of new antibiotic compounds from natural sources.

Isolation of Potential Antibiotic Producers

The initial step in discovering new antibiotics is the isolation of microorganisms, primarily bacteria and fungi, from diverse environmental niches. Soil, marine sediments, and plant endophytes are rich sources of antibiotic-producing microbes.

Experimental Protocol: Isolation of Antibiotic-Producing Microorganisms from Soil

-

Sample Collection: Collect approximately 1 gram of soil from an area rich in microbial diversity, such as around tree roots or in compost.

-

Serial Dilution:

-

Suspend the soil sample in 9 mL of sterile 0.9% NaCl solution and vortex thoroughly.

-

Perform a series of 1:10 dilutions by transferring 1 mL of the suspension to a new tube containing 9 mL of sterile saline, repeating this process to achieve dilutions up to 10⁻⁶.

-

-

Plating:

-

Spread 0.1 mL of each of the 10⁻³ to 10⁻⁶ dilutions onto appropriate selective agar plates.

-

For Streptomyces (a common antibiotic producer), use Glycerol Yeast Extract Agar.

-

For fungi, use Sabouraud Dextrose Agar.

-

-

-

Incubation: Incubate the plates at 30°C until distinct colonies appear.

-

Primary Screening (Plug Agar Method):

-

Prepare a lawn of a test bacterium (e.g., Staphylococcus aureus) on a Mueller-Hinton agar plate.

-

Using a sterile toothpick, pick individual colonies from the isolation plates and spot them onto the lawn of the test bacterium.

-

Incubate at 37°C for 24-48 hours.

-

Observe for zones of inhibition around the spotted colonies, indicating antibiotic production.

-

-

Pure Culture: Streak the colonies that show inhibitory activity onto fresh agar plates to obtain a pure culture for further studies.

Fermentation and Extraction

Once a promising microorganism is isolated, it is cultivated in a liquid fermentation medium to produce the antibiotic in larger quantities. Following fermentation, the antibiotic must be extracted from the culture broth.

Experimental Protocol: Solvent Extraction of Antibiotics from Fermentation Broth

-

Fermentation: Inoculate a suitable liquid production medium with the pure microbial culture and incubate under optimal conditions (temperature, pH, aeration) for antibiotic production.

-

Cell Separation: After the fermentation period, separate the microbial cells from the culture broth by centrifugation (e.g., 6000 rpm for 10 minutes) or filtration. The supernatant (or filtrate) contains the secreted antibiotic.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent. The choice of solvent depends on the polarity of the target antibiotic. Common solvents include ethyl acetate, chloroform, and butanol.

-

Shake the funnel vigorously for several minutes to facilitate the transfer of the antibiotic into the organic phase.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process two more times with fresh organic solvent to maximize the yield.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude antibiotic extract.

Table 1: Common Solvents for Antibiotic Extraction

| Antibiotic Class | Recommended Solvents | Reference(s) |

| Penicillins | Ethyl Acetate, Chloroform | |

| Tetracyclines | Ethyl Acetate, Methanol mixtures | |

| Macrolides | Acetonitrile, Ethyl Acetate | |

| Aminoglycosides | Butanol, Chloroform-Methanol mixtures | |

| Polyenes | n-Butanol |

Bioassay-Guided Fractionation and Purification

The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is a systematic process of separating the extract into fractions and testing each fraction for antimicrobial activity to isolate the pure, active compound.

Caption: Bioassay-Guided Fractionation Workflow.

Experimental Protocol: Bioassay-Guided Fractionation

-

Initial Fractionation (e.g., Column Chromatography):

-

Pack a chromatography column with a suitable stationary phase (e.g., silica gel).

-

Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect the eluate in a series of fractions.

-

-

Biological Assay of Fractions:

-

Evaporate the solvent from each fraction.

-

Perform a biological assay (e.g., broth microdilution or disc diffusion) on each fraction to determine which ones retain the antimicrobial activity.

-

-

Iterative Purification:

-

Pool the active fractions and subject them to further rounds of chromatography, often using a different technique for higher resolution, such as High-Performance Liquid Chromatography (HPLC).

-

Repeat the process of fractionation and bioassay until a single, pure active compound is isolated.

-

-

Purity Assessment:

-

Assess the purity of the isolated compound using analytical techniques like Thin-Layer Chromatography (TLC) and HPLC. A pure compound should appear as a single spot on a TLC plate and a single peak in an HPLC chromatogram.

-

Table 2: Typical TLC Solvent Systems for Different Antibiotic Classes

| Antibiotic Class | Stationary Phase | Mobile Phase (v/v) | Detection Method | Reference(s) |

| β-Lactams | Silica Gel GF254 | Various, e.g., Chloroform:Methanol (4:1) | UV (254 nm), Iodine vapor | |

| Tetracyclines | Silica Gel | Ethyl Acetate:Acetone:Water (5:3:1.5) | UV (365 nm) | |

| Aminoglycosides | Silica Gel | Chloroform:Methanol:Ammonia (2:2:1) | Ninhydrin spray | |

| Macrolides | Silica Gel | Ethyl Acetate:Methanol:Water (100:13.5:10) | Anisaldehyde-sulfuric acid reagent | |

| Fluoroquinolones | Silica Gel | Chloroform:Methanol:Ammonia (70:30:5) | UV (254 nm & 365 nm) |

Structure Elucidation

Once a pure antibiotic has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the antibiotic. Fragmentation patterns can reveal the structure of different parts of the molecule.

-

Sample Preparation: Dissolve a small amount of the purified antibiotic in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Electrospray ionization (ESI) is commonly used for polar molecules like antibiotics.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

Table 3: Characteristic MS Fragmentation Patterns for Selected Antibiotic Classes

| Antibiotic Class | Ionization Mode | Characteristic Fragment(s) | Reference(s) |

| Aminoglycosides | ESI+ | Loss of amino sugar units, characteristic ion at m/z 163 (protonated 2-deoxystreptamine) | |

| β-Lactams | ESI+ | Cleavage of the β-lactam ring | |

| Macrolides | ESI+ | Loss of cladinose and desosamine sugars | |

| Tetracyclines | ESI+ | Loss of water and ammonia from the core structure | |

| Vancomycin (Glycopeptide) | ESI+ | Fragmentation of the aminoglycoside and polypeptide portions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of an organic molecule. A suite of 1D and 2D NMR experiments are used to establish the connectivity of atoms and their spatial arrangement.

-

Sample Preparation: Dissolve 1-10 mg of the pure antibiotic in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) and place it in an NMR tube.

-

1D NMR:

-

Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

-

Acquire a ¹³C NMR spectrum to identify the types and number of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

-

Table 4: Typical NMR Acquisition Parameters for Antibiotic Structure Elucidation

| Experiment | Nuclei Observed | Key Information Obtained | Typical Acquisition Time |

| ¹H NMR | ¹H | Proton chemical shifts, coupling constants, integration | 5-10 minutes |

| ¹³C NMR | ¹³C | Carbon chemical shifts, number of carbon environments | 30-60 minutes |

| COSY | ¹H, ¹H | ¹H-¹H spin systems (connectivity through bonds) | 1-2 hours |

| HSQC | ¹H, ¹³C | Direct ¹H-¹³C one-bond correlations | 1-2 hours |

| HMBC | ¹H, ¹³C | ¹H-¹³C long-range (2-3 bond) correlations | 2-4 hours |

| NOESY | ¹H, ¹H | ¹H-¹H spatial proximity (through space) | 4-8 hours |

X-ray Crystallography

For antibiotics that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure with atomic-level resolution.

-

Crystallization: Grow single crystals of the pure antibiotic. This is often the most challenging step and involves screening various solvents, precipitants, and temperatures. Vapor diffusion is a common method.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in an X-ray beam (typically at a synchrotron) and rotate it while collecting the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the molecule. Build a molecular model into the electron density and refine it to obtain the final crystal structure.

Integrated Workflow and Key Pathways

The process of discovering a new antibiotic, from isolation to structure elucidation, is a multi-step endeavor. Understanding the workflow and the mechanisms of action of known antibiotics can guide the discovery process.

Caption: Integrated workflow for antibiotic discovery.

The mechanism of action for many classes of antibiotics involves the disruption of critical cellular pathways in bacteria. For example, β-lactam antibiotics, such as penicillin, inhibit the synthesis of the bacterial cell wall.

Caption: Mechanism of action for β-lactam antibiotics.

The Art of the Loop: A Technical Guide to Biological Activity Screening of Large Macrocyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic peptides have emerged as a compelling therapeutic modality, occupying a unique chemical space between small molecules and large biologics. Their constrained yet flexible architecture allows them to engage with challenging drug targets, such as protein-protein interactions (PPIs), with high affinity and specificity. The successful discovery of bioactive macrocyclic peptides hinges on robust and efficient screening strategies. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques employed in the biological activity screening of large macrocyclic peptides.

Core Screening Strategies: A Multi-Pronged Approach

The initial step in identifying bioactive macrocyclic peptides involves high-throughput screening (HTS) of large, diverse libraries. These libraries can be generated through various methods, including phage display, mRNA display, yeast display, and one-bead-one-compound (OBOC) combinatorial synthesis. The choice of screening strategy depends on the nature of the target and the desired biological readout.

Target-Based vs. Phenotypic Screening:

-

Target-Based Screening: This approach focuses on the direct interaction between the macrocyclic peptide and a purified, well-characterized biological target (e.g., an enzyme, receptor, or isolated protein domain). Assays are designed to measure binding affinity or modulation of the target's biochemical function.

-

Phenotypic Screening: In this strategy, libraries are screened in a more physiologically relevant context, such as in whole cells or even model organisms. The readout is a change in a cellular phenotype (e.g., cell death, inhibition of a signaling pathway, or a change in morphology), without a priori knowledge of the specific molecular target.

A typical screening cascade often begins with a primary high-throughput screen to identify initial "hits," followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Quantitative Data Presentation

A critical aspect of any screening campaign is the systematic collection and analysis of quantitative data to enable meaningful comparisons between different macrocyclic peptides. The following tables summarize key activity data for macrocyclic peptides targeting prominent cancer-related signaling pathways.

Table 1: Macrocyclic Peptide Inhibitors of the KRAS Signaling Pathway

| Peptide ID | Target | Assay Type | IC50 (µM) | Reference |

| KRpep-2d | KRAS G12D | SOS1-mediated nucleotide exchange | - | [1] |

| MP-3995 | KRAS G12D | pERK inhibition in AsPC-1 cells | ~10 | [2] |

| 7 | KRAS G12D | pERK inhibition in pancreatic cancer cells | Low µM | [3] |

Table 2: Macrocyclic Peptide Inhibitors of the Wnt Signaling Pathway

| Peptide ID | Target | Assay Type | KD (nM) | IC50 (nM) | Reference |

| WAp-D04 | Wnt3a | Surface Plasmon Resonance | 110 | 290 (Reporter Assay) | [3] |

| WAp-D04-W10P | Wnt3a | Surface Plasmon Resonance | - | 56 (Reporter Assay) | [3] |

| A-b6 | β-catenin | TOPFLASH Reporter Assay | - | ~20,000 | [4] |

Table 3: Macrocyclic Peptide Inhibitors of the p53-MDM2 Interaction

| Peptide ID | Target | Assay Type | KD (nM) | IC50 (µM) | Reference |

| - | MDM2 | Fluorescence Polarization | - | 0.36 | [5] |

| cTAT-KD3 | MDM2/MDMX | - | - | 1-12 (Cell-based) | [6] |

| cR10-KD3 | MDM2/MDMX | - | - | 1 (Cell-based) | [6] |

| p53-16 | MDM2/MDMX | - | Nanomolar range | - | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the screening of macrocyclic peptides.

Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction

This is a competitive binding assay used to identify molecules that disrupt the interaction between p53 and its negative regulator, MDM2.

Materials:

-

Purified recombinant human MDM2 protein (N-terminal domain).

-

Fluorescently labeled p53-derived peptide probe (e.g., Rhodamine-labeled 15-amino acid peptide).

-

FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

384-well black, flat-bottom microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 1.5x working solution of MDM2 protein (e.g., 1.5 µM) in FP assay buffer.

-

Prepare a 1.5x working solution of the fluorescent p53 peptide probe (e.g., 75 nM) in FP assay buffer.

-

Prepare serial dilutions of the macrocyclic peptides to be tested in FP assay buffer. The final concentration should typically range from low nanomolar to high micromolar.

-

-

Assay Setup:

-

Add 20 µL of the diluted macrocyclic peptides or vehicle control (e.g., DMSO) to the wells of the 384-well plate.

-

Prepare a reaction mixture containing the MDM2 protein and the fluorescent p53 peptide probe.

-

Add 40 µL of the reaction mixture to each well, bringing the final volume to 60 µL. The final concentrations in the assay would be, for example, 1 µM MDM2 and 50 nM probe.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Centrifuge the plate briefly (e.g., 2 minutes at 200 x g) to remove any bubbles.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for a Rhodamine label).[8]

-

-

Data Analysis:

-

The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the macrocyclic peptide.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Wnt Signaling Luciferase Reporter Assay

This cell-based assay is used to screen for macrocyclic peptides that modulate the canonical Wnt signaling pathway. The assay utilizes a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Materials:

-

HEK293T cells (or other suitable cell line).

-

TCF/LEF luciferase reporter vector (e.g., TOP-flash).

-

A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

Recombinant Wnt3a protein.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the macrocyclic peptides.

-

Stimulate the cells with a predetermined optimal concentration of recombinant Wnt3a protein (e.g., 100 ng/mL) to activate the pathway. Include control wells with and without Wnt3a stimulation.

-

-

Incubation:

-

Incubate the cells for an additional 24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

For inhibitors, calculate the percentage of inhibition of Wnt3a-induced reporter activity.

-

Plot the results against the macrocyclic peptide concentration to determine the IC50 or EC50 values.[9][10][11]

-

KRAS Signaling Inhibition Assay (pERK Western Blot)

This assay assesses the ability of macrocyclic peptides to inhibit the downstream signaling of oncogenic KRAS by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase).

Materials:

-

Cancer cell line with a known KRAS mutation (e.g., AsPC-1 with KRAS G12D).

-

Cell culture medium and serum.

-

Macrocyclic peptides for testing.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Cell Culture and Treatment:

-

Seed KRAS mutant cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of the macrocyclic peptides for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-ERK antibody and the loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for pERK, tERK, and the loading control.

-

Normalize the pERK signal to the tERK signal and/or the loading control.

-

Calculate the percentage of inhibition of pERK levels compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the macrocyclic peptide concentration to determine the IC50 value.[1][7]

-

Mandatory Visualizations: Signaling Pathways and Workflows

Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathways

Caption: The KRAS signaling pathway and the inhibitory action of a macrocyclic peptide.

Caption: The canonical Wnt signaling pathway and its inhibition by a macrocyclic peptide.

Caption: The p53-MDM2 regulatory loop and its disruption by a macrocyclic peptide.

Experimental Workflows

Caption: A generalized workflow for the screening of macrocyclic peptide libraries.

Conclusion and Future Directions

The screening of large macrocyclic peptide libraries is a dynamic and rapidly evolving field. The combination of innovative library generation technologies and sophisticated screening assays has enabled the discovery of potent and selective modulators for a growing number of challenging disease targets. Future advancements will likely focus on the development of more predictive cell-based and in vivo screening models, the integration of machine learning and artificial intelligence for library design and data analysis, and the exploration of novel macrocyclization chemistries to further expand the accessible chemical space. As our understanding of the principles governing the biological activity and pharmacokinetic properties of macrocyclic peptides deepens, this promising class of molecules is poised to make a significant impact on modern medicine.

References

- 1. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. affiniteinstruments.com [affiniteinstruments.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

"biosynthesis pathway of [Compound Family] natural products"

An In-depth Technical Guide to the Biosynthesis of Terpenoid Natural Products

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenoids represent the largest and most structurally diverse class of natural products, with a vast array of applications in medicine, fragrance, and biotechnology.[1][2][3] Their biosynthesis originates from simple five-carbon precursors generated through two primary pathways: the Mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[4][5] Understanding these intricate networks is critical for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathways, key enzymatic transformations, quantitative data from metabolic engineering studies, and detailed experimental protocols for the analysis of terpenoid biosynthesis.

Core Biosynthetic Pathways: The Genesis of Isoprenoid Precursors

All terpenoids are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants and many microorganisms employ two distinct, spatially separated pathways to produce these precursors.[5][7]

The Mevalonate (MVA) Pathway

Operating in the cytosol of eukaryotes, archaea, and some bacteria, the MVA pathway utilizes acetyl-CoA as its primary substrate.[5][7][8] It is the principal route for the production of sesquiterpenes (C15), triterpenes (C30), and sterols.[5][7] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[9][10] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step and a major regulatory control point.[4][10][11] A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP, which can be isomerized to DMAPP.[12][13]

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is active in the plastids of plants, green algae, and most bacteria.[5][14] It provides the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as essential photosynthetic pigments like carotenoids and the phytol tail of chlorophyll.[8][15] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered the primary flux-controlling step.[14][15] The product, DXP, is then converted to MEP by DXP reductoisomerase (DXR).[14][15] A further five enzymatic steps convert MEP into a mixture of IPP and DMAPP.[16]

Caption: The Methylerythritol Phosphate (MEP) Pathway for IPP and DMAPP biosynthesis.

Downstream Biosynthesis: From C5 Units to Terpenoid Diversity

The structural diversity of terpenoids arises from the subsequent assembly of IPP and DMAPP units and the chemical modification of the resulting carbon skeletons.

Chain Elongation by Prenyltransferases

IPP and DMAPP are sequentially condensed in head-to-tail fashion by a class of enzymes called prenyltransferases to form linear prenyl diphosphate precursors of varying lengths.[17]

-

Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form geranyl diphosphate (GPP, C10), the precursor to all monoterpenes.[17]

-

Farnesyl Diphosphate Synthase (FPPS) adds another IPP unit to GPP to yield farnesyl diphosphate (FPP, C15), the precursor for sesquiterpenes and triterpenes.[17]

-

Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the addition of IPP to FPP to produce geranylgeranyl diphosphate (GGPP, C20), the precursor for diterpenes and tetraterpenes.[13][17]

Carbon Skeleton Formation by Terpene Synthases (TPS)

The remarkable diversity of terpenoid structures is primarily generated by terpene synthases (TPS). These enzymes catalyze complex cyclization and rearrangement reactions using the linear prenyl diphosphate precursors (GPP, FPP, GGPP) to create the vast array of cyclic and acyclic carbon skeletons that define the terpenoid classes.[7]

Functional Diversification

Following the action of TPS, the basic terpenoid skeletons undergo further modifications by other enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, reductases, and glycosyltransferases. These enzymes introduce various functional groups (e.g., hydroxyl, carbonyl, carboxyl), which contribute to the final chemical properties and biological activities of the specific terpenoid natural product.[18]

Caption: General workflow for downstream terpenoid biosynthesis.

Quantitative Data in Terpenoid Biosynthesis

Metabolic engineering efforts have provided valuable quantitative data on the flux and regulation of terpenoid pathways. The following tables summarize key kinetic parameters for pathway enzymes and reported improvements in product titers.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| DXS | Populus trichocarpa | Pyruvate | 87.8 | - | [19] |

| DXS | Populus trichocarpa | GAP | 18.5 | - | [19] |

| Isoprene Synthase | Eucalyptus | DMAPP | 160 | 0.195 |[19] |

Table 2: Examples of Metabolic Engineering for Enhanced Terpenoid Production

| Product | Host Organism | Engineering Strategy | Fold Increase / Titer | Reference |

|---|---|---|---|---|

| Nerolidol | E. coli | Translational fusion of nerolidol synthase and FPP synthase | >110-fold (up to 4.2 g/L) | [11][14][20] |

| Total Terpenoids | Yeast | Stepwise optimization of the endogenous MVA pathway | 56-fold | [7] |

| Artemisinin | A. annua | Overexpression of soluble CrHMGR | 22-38% increase | [16] |

| Sterols | N. tabacum | Expression of hamster HMGR gene | 3 to 10-fold | [4] |

| Carotenoids (Total) | D. carota | Overexpression of Arabidopsis DXS | 80% increase | [15] |

| Carotenoids (Total) | D. carota | Overexpression of Arabidopsis DXR | 19% increase |[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of terpenoid biosynthesis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of genes involved in terpenoid biosynthesis.

1. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from plant tissues of interest using a suitable kit (e.g., Trizol reagent) according to the manufacturer's protocol.[21]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from ~0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., PrimerScript 1st Strand cDNA synthesis kit) as per the manufacturer's instructions.[21]

2. qRT-PCR Reaction:

-

Prepare the reaction mixture in a total volume of 20 µL, containing: 10 µL SYBR Green Master Mix, 1.0 µL each of forward and reverse primers (10 µM), 2.0 µL of diluted cDNA template, and 6.0 µL of nuclease-free water.[22]

-

Use specific primers designed for the target biosynthetic genes.

-

Run the reaction on a real-time PCR system with the following typical thermal profile: 95°C for 5 min, followed by 40-45 cycles of 95°C for 5-15 s and 60°C for 20-30 s.[2][22]

-

Include a melting curve analysis (e.g., 65°C to 95°C) to verify the specificity of the amplification.[2]

3. Data Analysis:

-

Normalize the expression of target genes to a stable internal reference gene (e.g., Actin, EF1, PP2A).[21][23]

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.[2][21][22]

Quantification of Terpenoid Metabolites by GC-MS

This protocol describes a general method for the extraction and analysis of volatile and semi-volatile terpenoids.

1. Sample Preparation and Extraction:

-

Grind ~40 mg of dried, homogenized plant material (e.g., leaves, flowers) into a fine powder.[18]

-

Add the powder to a GC vial containing a suitable organic solvent (e.g., 1.5 mL of hexane or ethyl acetate).[18][24]

-

Include an internal standard (e.g., dodecane, n-tridecane at 50-100 µg/mL) in the solvent for quantification.[18][24]

-

Vortex the mixture vigorously for 20-30 seconds, followed by sonication for 15-30 minutes.

-

Centrifuge the sample to pellet the plant debris.

-

Transfer the supernatant to a new vial, optionally filtering it through a 0.22 µm syringe filter, for GC-MS analysis.

2. GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).[25]

-

Employ an appropriate temperature program. A representative program is: initial oven temperature of 50-60°C, hold for 1-2 min, ramp at 3-10°C/min to 250-280°C, and hold for 5-10 min.[25]

-

Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

3. Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantify individual terpenoids by generating a calibration curve for each compound using the peak area ratio of the analyte to the internal standard.

In Vitro Enzyme Activity Assays

1. HMG-CoA Reductase (HMGR) Activity Assay:

-

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[26]

-

Reaction Mixture: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT).[26]

-

Procedure: In a quartz cuvette, combine the assay buffer, purified enzyme (e.g., 150 nM final concentration), and 300 µM NADPH. Pre-incubate at 37°C for 5-15 minutes.[26]

-

Initiate the reaction by adding the substrate HMG-CoA (e.g., to a final concentration of 200 µM).[26]

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate enzyme activity based on the rate of NADPH consumption (ε = 6.22 mM⁻¹cm⁻¹).

2. DXS-DXR Coupled Enzyme Assay:

-

This assay measures DXS activity by coupling the production of its product, DXP, to the DXR-catalyzed oxidation of NADPH.[19][27]

-

Reaction Mixture: Prepare a solution containing 100 mM HEPES (pH 8.0), 1 mM Thiamine Pyrophosphate (TPP), 1.5 mM MnCl₂, 0.15 mM NADPH, a saturating amount of purified DXR enzyme, and varying concentrations of the substrates pyruvate and GAP.[27]

-

Procedure: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified DXS enzyme.[27]

-

Monitor the decrease in absorbance at 340 nm spectrophotometrically.

-

Determine kinetic parameters by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[26]

3. Terpene Synthase (TPS) High-Throughput Colorimetric Assay:

-

This assay relies on substrate competition in an engineered E. coli strain that produces carotenoids (a colored terpenoid).[10][13][28]

-

Principle: An active TPS will compete with the carotenoid pathway for a common precursor (e.g., FPP or GGPP). High TPS activity will divert the precursor, leading to a reduction in carotenoid production and a visible loss of color in the bacterial colony.[10]

-

Procedure:

-

Co-transform E. coli with two plasmids: one containing the carotenoid biosynthesis gene cluster (e.g., pAC-EBI for lycopene production) and another containing the TPS gene to be tested.[13]

-

Plate the transformed cells on an appropriate solid medium and incubate to allow for colony growth and color development.

-

Screen for active TPS variants by identifying colonies with reduced or absent color compared to a negative control (harboring an empty vector or an inactive TPS mutant).[10]

-

The color intensity can be quantified by extracting the carotenoid pigments with acetone and measuring the absorbance of the supernatant.[13]

-

References

- 1. A high-throughput colorimetric screening assay for terpene synthase activity based on substrate consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full-Length Transcriptome Sequencing Combined with RNA-Seq to Analyze Genes Related to Terpenoid Biosynthesis in Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Is the Reaction Catalyzed by 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase a Rate-Limiting Step for Isoprenoid Biosynthesis in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. a-high-throughput-colorimetric-screening-assay-for-terpene-synthase-activity-based-on-substrate-consumption - Ask this paper | Bohrium [bohrium.com]

- 13. A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption | PLOS One [journals.plos.org]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Frontiers | Differential Contribution of the First Two Enzymes of the MEP Pathway to the Supply of Metabolic Precursors for Carotenoid and Chlorophyll Biosynthesis in Carrot (Daucus carota) [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Regulation of HMG-CoA reductase activity in plants. | Semantic Scholar [semanticscholar.org]

- 18. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic flux enhancement from the translational fusion of terpene synthases is linked to terpene synthase accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Full-Length Transcriptome Analysis Reveals Candidate Genes Involved in Terpenoid Biosynthesis in Artemisia argyi [frontiersin.org]

- 22. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. thecbggurus.com [thecbggurus.com]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data Analysis (NMR, MS) of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of acetylsalicylic acid, commonly known as aspirin. The document details experimental protocols, presents spectroscopic data in a structured format, and includes visualizations of analytical workflows and molecular fragmentation pathways to aid in the structural elucidation and quality control of this vital pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For aspirin, both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed to confirm its identity and purity.

A typical experimental protocol for the NMR analysis of aspirin involves the following steps:

Sample Preparation:

-

For ¹H NMR: Dissolve 5-25 mg of the aspirin sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

-

For ¹³C NMR: A higher concentration of the sample, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference point for the chemical shift scale (δ = 0 ppm).

Instrumental Parameters: The following are typical acquisition parameters for the NMR analysis of aspirin and similar small molecules:

-

Spectrometer Frequency: ¹H NMR spectra can be acquired on instruments with frequencies ranging from 60 MHz to 500 MHz or higher.[2][3] Higher field strengths generally result in better signal dispersion and resolution.

-

Pulse Angle: A 90° pulse angle is commonly used for ¹H NMR acquisition.[1] For ¹³C NMR, a 30° or 45° pulse angle is often employed to allow for shorter relaxation delays.[4][5]

-

Acquisition Time: A typical acquisition time for ¹H NMR is around 6.4 seconds.[2]

-

Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. For ¹H NMR, a relaxation delay of 1-2 seconds is common.[1] For ¹³C NMR, a longer delay may be necessary for quaternary carbons, but shorter delays (e.g., 2 seconds) are often used in routine analyses to save time.[4]

-

Number of Scans (Transients): For ¹H NMR, a small number of scans (e.g., 4 to 32) is usually sufficient.[1][2] For ¹³C NMR, a much larger number of scans is required to achieve an adequate signal-to-noise ratio.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for aspirin dissolved in CDCl₃.

Table 1: ¹H NMR Data for Aspirin in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.77 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| 8.12 | Doublet | 1H | Aromatic proton (ortho to -COOH) |

| 7.66 | Triplet | 1H | Aromatic proton (para to -COOH) |

| 7.28 | Triplet | 1H | Aromatic proton (para to -OCOCH₃) |

| 7.16 | Doublet | 1H | Aromatic proton (ortho to -OCOCH₃) |

| 2.36 | Singlet | 3H | Methyl protons (-OCOCH₃) |

Data sourced from Thermo Fisher Scientific.[6]

Table 2: ¹³C NMR Data for Aspirin in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 170.3 | Carboxylic acid carbon (-COOH) |

| 169.7 | Ester carbonyl carbon (-OCOCH₃) |

| 150.9 | Aromatic carbon attached to ester |

| 134.5 | Aromatic CH (para to -COOH) |

| 131.0 | Aromatic CH (ortho to -COOH) |

| 126.1 | Aromatic carbon attached to -COOH |

| 123.9 | Aromatic CH (para to -OCOCH₃) |

| 122.3 | Aromatic CH (ortho to -OCOCH₃) |

| 21.1 | Methyl carbon (-OCOCH₃) |

Data compiled from various spectroscopic databases.

The logical relationship between the structure of aspirin and its ¹H NMR signals can be visualized as follows:

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

A general protocol for the mass spectrometry analysis of aspirin is as follows:

Sample Preparation:

-

The sample is typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[7]

-

This stock solution is then further diluted to a final concentration in the range of 10 µg/mL.

-

The solution should be filtered to remove any particulate matter that could block the instrument's sample introduction system.

Instrumental Parameters: The specific parameters will vary depending on the type of mass spectrometer and ionization source used. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for small molecules like aspirin.

-

Ionization Mode: Aspirin can be analyzed in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[8]

-

Mass Range: The instrument is typically set to scan a mass range that includes the expected molecular weight of aspirin (180.16 g/mol ), for example, m/z 50-300.

-

Ion Source Parameters: For ESI, parameters such as the capillary voltage, cone voltage, and desolvation gas temperature and flow rate are optimized to achieve good signal intensity and stability.

The following table summarizes the major ions and fragments observed in the mass spectrum of aspirin.

Table 3: Key Ions and Fragments in the Mass Spectrum of Aspirin

| m/z | Ion/Fragment | Proposed Structure/Origin |

| 180 | [M]⁺ | Molecular ion (Electron Ionization) |

| 179 | [M-H]⁻ | Deprotonated molecule (Negative Ion ESI)[9] |

| 138 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the molecular ion[10] |

| 121 | [M - C₂H₂O - OH]⁺ | Loss of a hydroxyl radical from the m/z 138 fragment |

| 120 | [M - C₂H₂O - H₂O]⁺ | Loss of a water molecule from the m/z 138 fragment[10] |

| 92 | [M - C₂H₂O - H₂O - CO]⁺ | Loss of carbon monoxide from the m/z 120 fragment[10] |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

The fragmentation of aspirin in the mass spectrometer and the general workflow of spectroscopic analysis can be visualized with the following diagrams.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. chemistry.utah.edu [chemistry.utah.edu]

- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]

- 7. ugent.be [ugent.be]

- 8. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]

- 9. Direct detection and identification of active pharmaceutical ingredients in intact tablets by helium plasma ionization (HePI) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic chemistry - What is the structure of 92 m/z fragment for aspirin - Chemistry Stack Exchange [chemistry.stackexchange.com]

In Vitro Antibacterial Spectrum of [Compound Name]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antibacterial profile of [Compound Name]. It includes detailed data on its antibacterial potency against a panel of clinically relevant bacteria, standardized experimental protocols for key assays, and visual representations of experimental workflows and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents.

Antibacterial Potency and Spectrum

The in vitro activity of [Compound Name] was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The primary metrics for potency, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2][3]

Minimum Inhibitory Concentration (MIC)

The MIC values provide a quantitative measure of an antimicrobial's potency.[4] The lower the MIC, the more potent the compound. Data presented in Table 1 summarizes the MIC values of [Compound Name] against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of [Compound Name]

| Bacterial Strain | Type | ATCC Number | [Compound Name] MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1 |

| Enterococcus faecalis | Gram-positive | 29212 | 2 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |

| Escherichia coli | Gram-negative | 25922 | 8 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 16 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |

| Acinetobacter baumannii | Gram-negative | 19606 | 16 |

Data are hypothetical and for illustrative purposes only.

Minimum Bactericidal Concentration (MBC)

MBC testing is conducted after an MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Table 2: Minimum Bactericidal Concentrations (MBCs) of [Compound Name]

| Bacterial Strain | ATCC Number | [Compound Name] MIC (µg/mL) | [Compound Name] MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | 29213 | 0.5 | 1 | 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 | 4 | 4 |

| Escherichia coli | 25922 | 8 | 16 | 2 |

| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Standardized methodologies are crucial for the reproducibility and comparison of antibacterial susceptibility data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution MIC Assay

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.[1][6]

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on appropriate agar. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (MHB). The broth is incubated at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).[7] This culture is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Compound Dilution: A serial two-fold dilution of [Compound Name] is prepared in a 96-well microtiter plate.[8] A stock solution of the compound is first diluted to twice the highest concentration to be tested.[9] Then, 100 µL of MHB is added to all wells. 100 µL of the 2x compound stock is added to the first column of wells, mixed, and then 100 µL is transferred to the next column, repeating down to the desired final concentration.[8]

-

Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension, bringing the final volume to 200 µL and halving the compound concentrations. This results in a final inoculum density of ~5 x 10⁵ CFU/mL.

-

Controls: A positive control well (bacteria in broth, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[1]

-

Result Determination: The MIC is recorded as the lowest concentration of [Compound Name] that shows no visible turbidity (growth) after incubation.[1]

Protocol for MBC Determination

The MBC test is a subsequent step to the MIC assay to determine the lowest concentration of an agent that kills the bacteria.[2][5]

-

Subculturing: Following the MIC determination, a 10-100 µL aliquot is taken from each well that showed no visible growth.[10]

-

Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]

Protocol for Time-Kill Kinetics Assay

This assay provides information on the dynamic interaction between an antimicrobial agent and a microorganism over time.[11][12]

-

Preparation: A logarithmic-phase bacterial culture is prepared, typically to a concentration of 1-5 x 10⁵ CFU/mL in MHB.[13]

-

Exposure: The bacterial suspension is added to flasks containing [Compound Name] at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control flask (no compound).

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.[13]

-

Quantification: The aliquot is serially diluted, plated on agar, and incubated for 18-24 hours. The number of viable colonies (CFU/mL) is then counted.

-

Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microchemlab.com [microchemlab.com]

- 6. pure.tue.nl [pure.tue.nl]

- 7. protocols.io [protocols.io]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 14. nelsonlabs.com [nelsonlabs.com]

Technical Guide: Cytotoxicity Assessment of Novel Dichloro-Substituted Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel peptide-based therapeutics continues to be a significant focus in drug discovery. The incorporation of non-canonical amino acids, such as those with dichloro-substitutions, offers a promising avenue for enhancing peptide stability, cell permeability, and biological activity. This technical guide provides a comprehensive framework for the synthesis and in-depth cytotoxicity assessment of novel dichloro-substituted peptides. While direct literature on the cytotoxicity of novel, multi-residue dichloro-substituted peptides is nascent, this guide synthesizes established methodologies for peptide synthesis and cytotoxicity evaluation, drawing illustrative parallels from studies on dichloro-substituted small molecules and other modified peptides.

I. Synthesis of Dichloro-Substituted Peptides

The synthesis of peptides incorporating dichloro-substituted amino acids, such as dichlorophenylalanine, can be achieved using well-established Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-protected amino acids (including the desired dichloro-substituted amino acid)

-

Rink Amide resin (or other suitable resin depending on the desired C-terminal modification)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA, with scavengers like triisopropylsilane and water)

-

Ether (for precipitation)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent and a base. Add the activated amino acid to the resin and allow it to react to form a peptide bond.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence, including the dichloro-substituted amino acid.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, followed by centrifugation and lyophilization. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

An In-depth Technical Guide to Computational Docking Studies of Ibrutinib with Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational docking analysis of Ibrutinib, a first-in-class covalent inhibitor, with its therapeutic target, Bruton's tyrosine kinase (BTK). Ibrutinib's mechanism of action involves the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a cornerstone therapy for various B-cell malignancies.[1][2][3] Computational docking is an indispensable tool in understanding and optimizing such interactions. It allows for the prediction of binding modes and affinities, guiding the design of more potent and selective kinase inhibitors.[4][5]

Data Presentation: Quantitative Analysis of Ibrutinib-BTK Interaction

The efficacy of Ibrutinib is quantified by several key parameters that describe its binding affinity and reaction kinetics with BTK. As a covalent inhibitor, its potency is not solely defined by reversible binding affinity (IC50 or Ki) but also by the rate of covalent bond formation (k_inact).[6][7]

| Parameter | Value | Description | Source(s) |

| IC50 | 0.5 nM | The concentration of Ibrutinib required to inhibit BTK activity by 50%. This value reflects high potency. | [8][9] |

| 11 nM | The concentration required to inhibit BTK autophosphorylation in a B-cell line. | [8][9] | |

| Ki | 0.59 nM | The inhibition constant, representing the binding affinity of the initial, non-covalent complex between Ibrutinib and BTK. | [6] |

| k_inact | 0.041 min⁻¹ | The maximal rate of irreversible inactivation of BTK by Ibrutinib. | [6] |

| k_inact/Ki | 1.17 µM⁻¹s⁻¹ | The second-order rate constant, which represents the overall efficiency of covalent inhibition. This parameter is crucial for comparing covalent inhibitors. | [6] |

Experimental Protocols: Covalent Docking Methodology

The computational study of Ibrutinib requires a specialized covalent docking protocol to account for the formation of a permanent bond with the target protein. The following methodology outlines a typical workflow.

1. Preparation of the Target Protein (BTK)

-

Structure Retrieval: Obtain the three-dimensional crystal structure of BTK in complex with Ibrutinib from the Protein Data Bank (PDB). A commonly used entry is 5P9J.[10][11] This structure provides an experimentally validated starting point for the active site conformation.

-

Protein Preparation: The raw PDB file must be processed. This involves:

-

Removing all non-essential molecules, including water, ions, and co-crystallized ligands (except for retaining the reference Ibrutinib position if desired).

-

Adding hydrogen atoms, which are typically absent in crystal structures.

-

Assigning partial charges and protonation states to amino acid residues appropriate for a physiological pH.

-

Performing a brief energy minimization of the structure to relieve any steric clashes introduced during the preparation steps.

-

2. Preparation of the Ligand (Ibrutinib)

-

Structure Generation: The 3D structure of Ibrutinib can be extracted from the co-crystallized PDB file or generated from its 2D chemical structure using molecular modeling software.

-

Ligand Preparation: The ligand structure is optimized by:

-

Assigning appropriate atom and bond types.

-

Adding hydrogen atoms and assigning partial charges.

-

Performing an energy minimization to obtain a low-energy conformation.

-

Defining the rotatable bonds to allow for conformational flexibility during the docking simulation.

-

3. Covalent Docking Simulation

-

Active Site Definition: The binding site is defined as a grid box centered on the location of the co-crystallized Ibrutinib. The size of the grid should be sufficient to encompass the entire active site and allow the ligand to rotate and translate freely.

-

Covalent Docking Setup: Unlike standard docking, covalent docking requires defining the specific reaction.

-

Reactive Residue: Identify the nucleophilic residue in the protein, which for BTK is Cysteine-481 (Cys-481).[8][12]

-

Reactive Atom: Identify the electrophilic atom in the ligand. For Ibrutinib, this is the β-carbon of its acrylamide "warhead," which undergoes a Michael addition reaction.[12][13]

-

Reaction Type: Specify the reaction type (e.g., Michael addition) within the docking software.

-

-

Execution: The docking algorithm samples numerous conformations and orientations (poses) of Ibrutinib within the defined active site. It then models the formation of the covalent bond with Cys-481 for plausible poses.

4. Post-Docking Analysis

-

Scoring and Ranking: The generated poses are scored based on functions that estimate the binding free energy. The top-ranked poses are selected for further analysis.

-

Binding Mode Analysis: The best-scoring pose is visually inspected to analyze the key molecular interactions responsible for binding, which include:

-

The covalent bond between Ibrutinib and the thiol group of Cys-481.

-

Hydrogen bonds with backbone atoms in the hinge region of the kinase.

-

Hydrophobic and van der Waals interactions with other active site residues.

-

-

Validation: The predicted binding pose is compared with the original orientation of Ibrutinib in the experimental crystal structure (e.g., 5P9J) to calculate the Root Mean Square Deviation (RMSD). A low RMSD value (< 2.0 Å) indicates a successful prediction of the native binding mode.

Mandatory Visualizations

The B-cell receptor (BCR) pathway is fundamental for B-cell proliferation, differentiation, and survival.[14] BTK is a key node in this cascade. Upon BCR activation, spleen tyrosine kinase (SYK) is recruited and phosphorylated, which in turn activates BTK.[15] Active BTK phosphorylates phospholipase C-γ2 (PLCγ2), triggering downstream signals that lead to the activation of transcription factors like NF-κB, ultimately promoting cell survival.[14][15][16] Ibrutinib covalently binds to BTK, blocking its kinase activity and shutting down this pro-survival signaling.

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

The process of performing a computational docking study follows a structured workflow, from initial setup to final analysis. This ensures reproducibility and reliability of the results.

Caption: A standardized workflow for performing a computational covalent docking study.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 10. opastpublishers.com [opastpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational Investigation of the Covalent Inhibition Mechanism of Bruton’s Tyrosine Kinase by Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

"optimized solid-phase synthesis protocol for complex cyclic peptides"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.